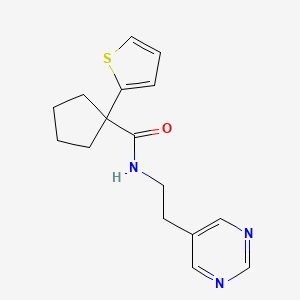

N-(2-(pyrimidin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

N-(2-(pyrimidin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name |

N-(2-pyrimidin-5-ylethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS/c20-15(19-8-5-13-10-17-12-18-11-13)16(6-1-2-7-16)14-4-3-9-21-14/h3-4,9-12H,1-2,5-8H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEXJRGQHBLLJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCCC3=CN=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(pyrimidin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and an amidine.

Introduction of the Thiophene Ring: The thiophene ring is often introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Cyclopentanecarboxamide Formation: The cyclopentanecarboxamide moiety is formed through the reaction of cyclopentanone with an amine, followed by acylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-(pyrimidin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine and thiophene rings, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms of the compound with hydrogenated functional groups.

Substitution: Substituted derivatives with new alkyl or aryl groups attached to the pyrimidine or thiophene rings.

Scientific Research Applications

N-(2-(pyrimidin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-(2-(pyrimidin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes, receptors, or nucleic acids, modulating their activity.

Pathways Involved: It can influence signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular functions like proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

N-(2-(pyrimidin-5-yl)ethyl)-1-(furan-2-yl)cyclopentanecarboxamide: Similar structure but with a furan ring instead of a thiophene ring.

N-(2-(pyrimidin-5-yl)ethyl)-1-(benzofuran-2-yl)cyclopentanecarboxamide: Contains a benzofuran ring, offering different electronic properties.

Uniqueness

N-(2-(pyrimidin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties, making it particularly useful in applications requiring specific electronic characteristics.

This compound’s unique combination of structural features and versatile reactivity makes it a valuable subject of study in various scientific disciplines.

Biological Activity

N-(2-(pyrimidin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that it may function as a modulator of ion channels and has been investigated for its potential as a TRPM8 (transient receptor potential cation channel subfamily M member 8) modulator, which plays a role in sensory perception and pain signaling .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antinociceptive Activity : Studies suggest that the compound exhibits pain-relieving properties. It has been shown to reduce pain responses in animal models, indicating its potential as an analgesic agent.

- Anti-inflammatory Effects : Preliminary data indicate that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

- Antiviral Activity : The compound has also been evaluated for its antiviral potential, particularly against viruses such as dengue and Zika. It demonstrated effectiveness in inhibiting viral replication in vitro .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of this compound:

In Vivo Studies

In vivo studies using murine models have shown that administration of the compound leads to significant reductions in pain and inflammation markers, supporting its therapeutic potential:

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(2-(pyrimidin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, and how can purity be ensured?

- The synthesis typically involves multi-step reactions, including coupling the pyrimidin-5-yl ethylamine moiety to the cyclopentanecarboxamide core. Critical parameters include solvent choice (e.g., chloroform for solubility), temperature control to avoid side reactions, and catalysts like phosphorus pentasulfide for thioamide formation . Purity is monitored via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), with yields optimized by iterative recrystallization .

Q. Which spectroscopic methods are essential for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) is critical for verifying connectivity, particularly the pyrimidine-thiophene linkage and cyclopentane conformation. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amine (N-H) stretches. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (using SHELX ) resolves absolute stereochemistry if crystalline forms are obtainable .

Q. What are the primary pharmacological targets hypothesized for this compound?

- Structural analogs suggest potential activity as purinoreceptor antagonists (e.g., P2X3 receptors) due to the pyrimidine-thiophene scaffold’s affinity for nucleotide-binding domains . Preliminary docking studies recommend evaluating interactions with inflammatory or neurological pathways, focusing on kinase or G-protein-coupled receptors .

Advanced Research Questions

Q. How can computational methods resolve contradictions in thermochemical data during reaction optimization?

- Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP ) calculates Gibbs free energy profiles to identify energetically favorable pathways. For example, discrepancies in exothermicity between synthetic steps can be modeled to optimize solvent effects or catalyst loading, reducing side-product formation .

Q. What strategies mitigate by-products in the final coupling step of the synthesis?

- By-products often arise from incomplete amide bond formation or pyrimidine ring oxidation. Strategies include:

- Using coupling agents like HATU/DIPEA in anhydrous DMF to enhance reaction efficiency.

- Introducing protective groups (e.g., tert-butoxycarbonyl, Boc) for amine intermediates .

- Employing continuous flow reactors to improve mixing and temperature control, reducing decomposition .

Q. How can researchers reconcile conflicting bioactivity data across in vitro and in vivo models?

- Contradictions may stem from metabolic instability or off-target effects. Address this by:

- Conducting microsomal stability assays to assess hepatic metabolism.

- Using CRISPR-edited cell lines to isolate target-specific effects.

- Performing pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate dose-response relationships .

Q. What advanced techniques validate the compound’s mechanism of action at the molecular level?

- Surface Plasmon Resonance (SPR) quantifies binding affinity to putative targets.

- Cryogenic Electron Microscopy (cryo-EM) visualizes compound-receptor complexes.

- Isotopic labeling (e.g., ¹⁴C-tagged analogs) tracks metabolic fate in tissue distribution studies .

Methodological Notes

- Synthesis Optimization: Prioritize reaction scalability by testing microwave-assisted synthesis for reduced time and higher yields .

- Data Contradictions: Use multivariate analysis (e.g., PCA) to identify outliers in bioactivity datasets caused by assay variability .

- Structural Analogues: Compare crystallographic data (e.g., torsion angles) with SHELX-refined structures to predict conformational stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.